Cas no 1019578-92-7 (1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine)

1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine is a chiral amine derivative featuring a 2-chlorophenyl group and an isobutyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals and fine chemicals. The presence of both aromatic and aliphatic moieties enhances its versatility in reactions such as reductive amination or asymmetric synthesis. The chlorine substituent on the phenyl ring may influence electronic properties, enabling selective functionalization. Its structural features make it suitable for applications in ligand design or as an intermediate in bioactive molecule synthesis. The compound should be handled under controlled conditions due to its reactive amine functionality.
1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine structure
1019578-92-7 structure
Product Name:1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine
CAS No:1019578-92-7
MF:C12H18ClN
MW:211.731022357941
CID:4567878
PubChem ID:43177344
Update Time:2025-06-15

1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine Chemical and Physical Properties

Names and Identifiers

    • [1-(2-chlorophenyl)ethyl](2-methylpropyl)amine
    • 1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine
    • Inchi: 1S/C12H18ClN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3
    • InChI Key: AMPFDKPDUZCDIJ-UHFFFAOYSA-N
    • SMILES: N(C(C1=CC=CC=C1Cl)C)CC(C)C

Computed Properties

  • Exact Mass: 211.112777g/mol
  • Monoisotopic Mass: 211.112777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 211.73g/mol
  • XLogP3: 3.7
  • Topological Polar Surface Area: 12Ų

1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine Security Information

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Additional information on 1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine

Recent Advances in the Study of 1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine (CAS: 1019578-92-7): A Comprehensive Research Brief

1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine (CAS: 1019578-92-7) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research brief aims to provide an up-to-date overview of the latest studies surrounding this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential. The compound's unique structural features, including the chlorophenyl and isobutylamine moieties, make it a promising candidate for further investigation in the context of central nervous system (CNS) disorders and other medical conditions.

Recent studies have explored the synthetic pathways for 1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis method that achieved >95% enantiomeric excess, addressing previous challenges in stereoselective production. The improved synthesis protocol has facilitated more reliable production for pharmacological testing, enabling researchers to better characterize the compound's biological activity and mechanism of action.

Pharmacological investigations have revealed that 1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine exhibits notable activity at various neurotransmitter receptors. Preliminary in vitro studies demonstrate moderate affinity for serotonin receptors (5-HT2A and 5-HT2C subtypes) and dopamine transporters, suggesting potential applications in mood disorders or substance abuse treatment. However, researchers caution that these findings require further validation through comprehensive in vivo studies to determine the compound's pharmacokinetic profile and therapeutic window.

The compound's metabolic stability has been a focus of recent research, with studies investigating its hepatic metabolism and potential drug-drug interactions. A 2024 study published in Drug Metabolism and Disposition identified CYP2D6 as the primary enzyme responsible for the compound's metabolism, highlighting the need for pharmacogenetic considerations in potential clinical applications. These findings have important implications for personalized medicine approaches should the compound progress to clinical trials.

Structural analogs of 1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine have shown promise in preclinical models of neuropathic pain, prompting researchers to investigate whether the parent compound might share similar pharmacological properties. Current research efforts are exploring structure-activity relationships to optimize therapeutic effects while minimizing potential adverse reactions. Computational modeling studies have provided valuable insights into the compound's binding modes at various molecular targets, guiding the design of more selective derivatives.

Despite these promising developments, significant challenges remain in the development of 1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine as a therapeutic agent. Regulatory considerations, including potential scheduling due to structural similarities to controlled substances, may impact future research directions. Additionally, the compound's exact mechanism of action and long-term safety profile require further elucidation through rigorous preclinical and clinical studies. The research community continues to debate the compound's risk-benefit profile and optimal therapeutic indications.

In conclusion, 1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine (CAS: 1019578-92-7) represents an intriguing chemical entity with diverse pharmacological potential. Recent advances in synthetic chemistry and molecular pharmacology have significantly enhanced our understanding of this compound, though much work remains to fully characterize its therapeutic utility. Future research directions will likely focus on target identification, lead optimization, and translational studies to bridge the gap between bench research and clinical application in this promising area of chemical biology and medicinal chemistry.

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